molecular formula C11H12FN3 B14876691 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile

2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile

Cat. No.: B14876691
M. Wt: 205.23 g/mol
InChI Key: GVZABGODBDNMNT-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the fluorophenyl and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could modify the nitrile group or other functional groups present in the molecule.

    Substitution: The fluorophenyl group may participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to each specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its unique structure.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other azetidine derivatives, fluorophenyl compounds, and nitrile-containing molecules. Examples could be:

  • 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile
  • 2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile

Uniqueness

The uniqueness of 2-(3-Aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-(3-fluorophenyl)acetonitrile

InChI

InChI=1S/C11H12FN3/c12-9-3-1-2-8(4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2

InChI Key

GVZABGODBDNMNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC(=CC=C2)F)N

Origin of Product

United States

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